molecular formula C19H19N5O6S2 B2434964 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941985-66-6

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2434964
CAS No.: 941985-66-6
M. Wt: 477.51
InChI Key: WDMAMRUTMLXGSL-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a nitrobenzyl thioether, and an oxadiazole ring. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group.

    Attachment of the sulfamoyl group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base.

    Final coupling: The final step involves coupling the oxadiazole intermediate with the sulfamoyl intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfamoyl position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: The compound may find use in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzyl thioether and oxadiazole ring suggests potential interactions with nucleophilic sites in proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-dimethylsulfamoyl)-N-(benzyl)benzamide: Lacks the oxadiazole ring and nitro group, potentially resulting in different reactivity and biological activity.

    N-(4-nitrobenzyl)-N’-(dimethylsulfamoyl)oxadiazole: Contains the oxadiazole ring and nitro group but lacks the benzamide moiety.

Uniqueness

4-(N,N-dimethylsulfamoyl)-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O6S2/c1-23(2)32(28,29)16-9-5-14(6-10-16)18(25)20-11-17-21-22-19(30-17)31-12-13-3-7-15(8-4-13)24(26)27/h3-10H,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMAMRUTMLXGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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